![molecular formula C9H14N2O B6345954 5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole CAS No. 1165931-70-3](/img/structure/B6345954.png)
5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole is a heterocyclic organic compound . It belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
Oxadiazoles, including this compound, have been synthesized using various methods. These methods often involve the annulation reaction, followed by desulfurization/intramolecular rearrangement . The synthesis of oxadiazoles has been covered extensively in the literature, with many examples of regioisomeric forms .Molecular Structure Analysis
The molecular formula of this compound is C9H14N2O, and its molecular weight is 166.22 . The structure consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .科学的研究の応用
5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole has been studied for its potential applications in scientific research. The compound has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 can have anti-inflammatory and analgesic effects, and this compound has been studied for its potential use in the treatment of arthritis and other inflammatory conditions. Additionally, this compound has been studied for its potential use in the treatment of cancer. The compound has been found to induce apoptosis in cancer cells, and it has been studied for its potential use in the treatment of various types of cancer.
作用機序
Target of Action
It’s known that 1,3,4-oxadiazoles, a class of compounds to which our compound belongs, have been successfully used in the treatment of various diseases in humans and animals . They exhibit a broad spectrum of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Mode of Action
It’s known that many oxadiazole derivatives disrupt the growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence .
Biochemical Pathways
It’s known that oxadiazole derivatives can interfere with several bacterial pathways, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Result of Action
It’s known that oxadiazole derivatives can exhibit a range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
実験室実験の利点と制限
5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole has several advantages and limitations when used in laboratory experiments. One advantage of using this compound is that it is relatively easy to synthesize in the laboratory, and the synthesis process is well-understood. Additionally, the compound has been found to have a wide range of biological activities, and it can be used to study a variety of biological processes. However, one limitation of using this compound is that it is not very stable in solution, and it can degrade over time. Additionally, the compound can be toxic in high concentrations, and it should be used with caution.
将来の方向性
There are several potential future directions for the use of 5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole. One potential direction is the development of new drugs that utilize the compound's anti-inflammatory and anti-cancer properties. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify potential new applications for the compound. Additionally, further research could be conducted to identify potential new synthesis methods for the compound and to develop more stable forms of the compound for use in laboratory experiments. Finally, further research could be conducted to identify potential new uses for the compound, such as in the treatment of other diseases.
合成法
5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole can be synthesized in the laboratory in a three-step process. The first step involves the reaction of tert-butyl chloride and cyclopropyl bromide in the presence of anhydrous potassium carbonate to form a tert-butylcyclopropyl bromide. The second step involves the reaction of tert-butylcyclopropyl bromide with 1,2,4-triazole in the presence of potassium hydroxide to form this compound. The third step involves the reaction of this compound with potassium hydroxide in the presence of acetic acid to form the final product.
特性
IUPAC Name |
5-tert-butyl-3-cyclopropyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)8-10-7(11-12-8)6-4-5-6/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOBIBYQEHHTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

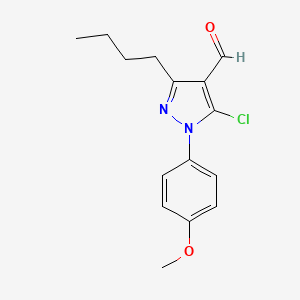
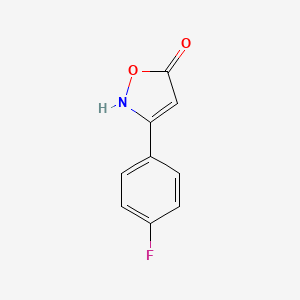
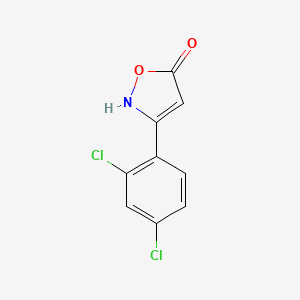
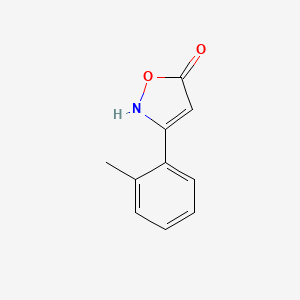

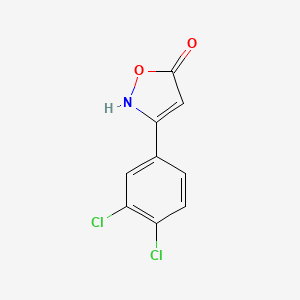
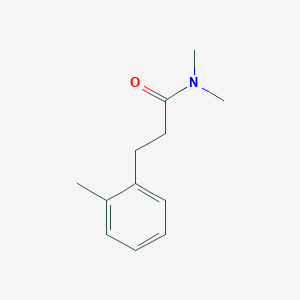

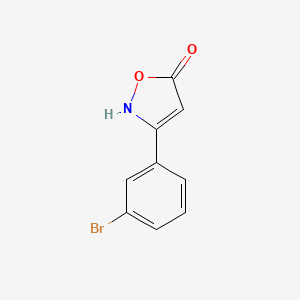
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)


![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol; 95%](/img/structure/B6345982.png)
![3-Cyclopropyl-5-phenyl-[1,2,4]oxadiazole](/img/structure/B6345988.png)